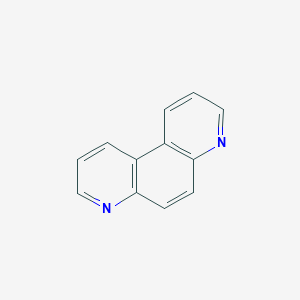

4,7-Phenanthroline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-3-9-10-4-2-8-14-12(10)6-5-11(9)13-7-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATYUTWESAKQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC=N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177552 | |

| Record name | 4,7-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230-07-9 | |

| Record name | 4,7-Phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 230-07-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-PHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQM4R8KEX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,7-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4,7-phenanthroline, a heterocyclic compound of significant interest in coordination chemistry, materials science, and drug development. This document details experimental protocols, presents quantitative data in a structured format, and illustrates key processes with diagrams to facilitate understanding and replication.

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the Skraup reaction, a cyclization reaction that utilizes p-phenylenediamine and glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

A greener, microwave-assisted modification of the Skraup reaction has also been developed, offering a more environmentally friendly approach.

Experimental Protocol: Modified Skraup Reaction (Microwave-Assisted)

This protocol outlines a microwave-assisted synthesis of this compound.

Materials:

-

p-Phenylenediamine

-

Glycerol

-

Sulfuric acid (concentrated)

-

Water (distilled)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., dichloromethane or chloroform)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Microwave reactor with a sealed vessel (30 mL capacity)

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 30 mL sealed microwave reactor vessel, combine p-phenylenediamine (10 mmol), glycerol (40 mmol, 4.0 equiv.), and concentrated sulfuric acid (30 mmol, 3.0 equiv.) in water (10 mL).

-

Microwave Irradiation: Subject the mixture to microwave irradiation. The reaction is typically heated with a power level sufficient to reach 200°C, with a heating ramp of approximately 36°C/min, and then held at 200°C for 10 minutes.

-

Work-up: After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium hydroxide until a basic pH is achieved.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or chloroform. Repeat the extraction process three times to ensure complete recovery.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification: Non-Chromatographic Method

Purification of phenanthrolines can be challenging due to the presence of basic nitrogen-containing byproducts. A non-chromatographic method involving the formation and decomposition of a zinc chloride complex offers an effective alternative to column chromatography.[1]

Procedure:

-

Complex Formation: Dissolve the crude this compound in a suitable solvent like ethylene glycol at approximately 50°C. Add a solution of zinc chloride in ethylene glycol and heat the mixture to 100°C to facilitate the formation of the (this compound)ZnCl₂ complex, which is insoluble.

-

Isolation of the Complex: Allow the mixture to cool slowly to room temperature. The solid complex will precipitate out of the solution. Isolate the complex by filtration using a Buchner funnel.

-

Washing the Complex: To remove further impurities, the isolated complex can be heated in fresh ethylene glycol.[1]

-

Decomplexation: Suspend the purified zinc complex in a suitable solvent (e.g., dichloromethane) and treat it with a concentrated aqueous ammonia solution. The ammonia will coordinate with the zinc, liberating the pure this compound into the organic phase.

-

Final Isolation: Separate the organic layer, wash it with water, dry it over a suitable drying agent, and remove the solvent under reduced pressure to obtain the purified this compound.

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

Sample Preparation:

-

¹H NMR: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][3][4]

-

¹³C NMR: A higher concentration is generally required, typically a saturated solution of 50-100 mg of the sample in 0.7 mL of the deuterated solvent.[2][4]

-

Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference.

Instrumental Parameters (Representative):

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 300-500 MHz | 75-125 MHz |

| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |

| Temperature | Room Temperature | Room Temperature |

| Number of Scans | 16-64 | 1024-4096 |

| Relaxation Delay | 1-2 s | 2-5 s |

Expected ¹H NMR Spectral Data (in CDCl₃): The spectrum is expected to show distinct signals for the aromatic protons.

Expected ¹³C NMR Spectral Data (in CDCl₃): The spectrum will display signals corresponding to the different carbon environments in the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

Ionization: Electron impact (EI) at 70 eV is a common ionization method.

Expected Fragmentation Pattern: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 180.[5] Fragmentation may involve the loss of small neutral molecules or radicals from the aromatic system.[6][7][8][9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule.

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or dimethyl sulfoxide).[10] The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

Instrumental Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-800 nm.

-

Blank: The pure solvent used for sample preparation.

Expected Spectral Data: The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands in the UV region corresponding to π-π* transitions within the aromatic system.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of this compound.

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[11][12][13]

-

The choice of solvent is critical and may require screening of several options.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[14]

-

Process the diffraction data and solve the crystal structure using appropriate software packages.

Caption: Workflow for the characterization of this compound.

Potential Biological Signaling Pathways

While specific signaling pathways directly modulated by the parent this compound are not extensively documented, the biological activities of its derivatives, particularly metal complexes, provide insights into its potential mechanisms of action. Phenanthrolines are known to be excellent metal chelators, and this property is central to their biological effects.

The diagram below illustrates a generalized and potential mechanism of action for phenanthroline-based compounds, primarily derived from studies on their metal complexes in the context of cancer therapy.

References

- 1. air.unimi.it [air.unimi.it]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. research.reading.ac.uk [research.reading.ac.uk]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. This compound | C12H8N2 | CID 67472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. UV-Visible Solvents [sigmaaldrich.com]

- 11. How To [chem.rochester.edu]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

4,7-phenanthroline CAS number and molecular structure

An In-depth Technical Guide to 4,7-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

This compound is a heterocyclic aromatic organic compound, a derivative of phenanthroline. It is a bidentate ligand widely used in coordination chemistry, analytical chemistry, and is of growing interest in the field of drug development due to its ability to form stable complexes with various metal ions and interact with biological macromolecules.[1]

Molecular Structure and Identifiers

The foundational attributes of this compound are summarized below, providing key identifiers and structural information.

| Property | Value | Reference |

| CAS Number | 230-07-9 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₈N₂ | [2][3][4][5][6] |

| Molecular Weight | 180.21 g/mol | [1][2][3][6][7] |

| IUPAC Name | This compound | [4] |

| SMILES | c1cnc2ccc3ncccc3c2c1 | [3][5] |

| InChI | InChI=1S/C12H8N2/c1-3-9-10-4-2-8-14-12(10)6-5-11(9)13-7-1/h1-8H | [3][5][6] |

| InChIKey | DATYUTWESAKQQM-UHFFFAOYSA-N | [3][5][6][7] |

Physicochemical Properties

Key physicochemical data for this compound are presented in the following table, which is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | White to yellow to orange powder/crystal | [1][5] |

| Melting Point | 172-176 °C | [1][3] |

| Purity | >98.0% (HPLC) | [1][5] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Derivatization

The synthesis of the this compound scaffold can be achieved through various methods. One notable approach is the double Skraup synthesis utilizing 2-methoxyparaphenylenediamine. This reaction produces 5-methoxy-4,7-phenanthroline, which can then be further reacted with concentrated sulfuric acid and fuming nitric acid to yield 4,7-phenanthrolin-5,6-quinone.[7]

Derivatives of this compound are also of significant interest. For instance, methyl-substituted 4,7-phenanthrolines can be prepared via a three-component condensation of 6-aminoquinaldine with arylaldehydes and cyclic β-diketones.[8] Furthermore, 4,7-diamino-1,10-phenanthroline derivatives, which have shown potential as G-quadruplex stabilizing agents, can be synthesized from 4,7-dichloro-1,10-phenanthroline intermediates.[9][10]

Applications in Research and Drug Development

This compound and its derivatives are versatile compounds with a range of applications in scientific research and the development of new therapeutics.

-

Coordination Chemistry : As a bidentate ligand, it readily forms stable complexes with a variety of metal ions, including ruthenium(II) and copper(II).[1][2][11][12] These metal complexes are instrumental in the study of metal coordination, catalysis, and the development of novel materials.[1]

-

Analytical Chemistry : It is employed as a chelating agent in spectrophotometric methods for the determination of trace metals, offering high sensitivity and selectivity.[1] A related compound, 4,7-diphenyl-1,10-phenanthroline, is used in a spectrophotometric method for the determination of cefadroxil.[13][14]

-

Biochemistry and Drug Development : this compound serves as a fluorescent probe in biological studies to investigate cellular processes and metal ion interactions.[1] Its ability to interact with DNA and other biomolecules makes it a valuable scaffold in drug design.[1] Specifically, derivatives have been designed to target and stabilize G-quadruplex DNA structures, which are implicated in cancer.[10] Some phenanthroline derivatives have shown cytotoxic effects against cancer cell lines.[15]

Experimental Protocols

Below are detailed methodologies for key experiments involving phenanthroline derivatives, providing a framework for their application in a laboratory setting.

Synthesis of a Copper(II)-4,7-Phenanthroline Complex

This protocol is adapted from the synthesis of copper(II) complexes with aromatic N-heterocycles.[12]

-

Preparation of Solutions : Prepare a solution of 0.5 mmol of a Cu(II) salt (e.g., Cu(NO₃)₂·3H₂O) in 5.0 mL of ethanol. In a separate flask, dissolve an equimolar amount (0.5 mmol, 90.1 mg) of this compound in 5.0 mL of ethanol.

-

Reaction : Slowly add the copper(II) salt solution to the this compound solution while stirring.

-

Incubation : Continue stirring the reaction mixture at room temperature for 3-4 hours.

-

Crystallization : Cool the resulting solution in a refrigerator to facilitate the crystallization of the complex.

-

Isolation : Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cells.[16][17]

-

Cell Seeding : Plate cancer cells in a 96-well plate at a density of 3 x 10⁴ cells/mL and allow them to adhere overnight in a CO₂ incubator at 37°C.[16]

-

Compound Treatment : Treat the cells with varying concentrations of the this compound derivative or its metal complex for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[16]

-

MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[16]

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 560 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[17]

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures the intracellular generation of ROS.[16][17]

-

Cell Seeding and Treatment : Seed cells in a 24-well plate and treat with the test compound as described for the MTT assay.[16]

-

Probe Loading : After treatment, wash the cells with serum-free media and then incubate them with a 10 µM DCFH-DA working solution in serum-free media for 30 minutes at 37°C in the dark.[16][17]

-

Washing : Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[16]

-

Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths appropriate for dichlorofluorescein (DCF).

Mandatory Visualizations

Logical Workflow for Synthesis of a Metal-Phenanthroline Complex

Caption: Workflow for the synthesis of a metal-phenanthroline complex.

Experimental Workflow for Cellular Viability (MTT) Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound 98 230-07-9 [sigmaaldrich.com]

- 4. This compound | C12H8N2 | CID 67472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [webbook.nist.gov]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. ovid.com [ovid.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and evaluation of 4,7-diamino-1,10-phenanthroline G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 230-07-9 [chemicalbook.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Application of O-Phenanthroline_Chemicalbook [chemicalbook.com]

- 15. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

solubility of 4,7-phenanthroline in common organic solvents

An In-depth Technical Guide to the Solubility of 4,7-Phenanthroline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in coordination chemistry and drug development. While quantitative solubility data for this compound in common organic solvents is not extensively available in the public domain, this document furnishes available qualitative information, detailed experimental protocols for solubility determination, and a logical workflow for such assessments. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work.

Introduction to this compound and its Solubility

This compound is a heterocyclic organic compound that serves as a bidentate ligand, forming strong complexes with various metal ions. Its unique structure makes it a valuable component in the synthesis of novel materials, catalysts, and pharmaceutical agents. Understanding its solubility in different solvents is critical for reaction design, purification, formulation, and various analytical applications.

Solubility of Phenanthroline Derivatives: Qualitative Overview

While specific quantitative data for this compound is scarce, information on the closely related 1,10-phenanthroline and other substituted phenanthrolines can provide valuable insights. Generally, phenanthrolines are described as solids that are soluble in organic solvents.

For instance, 1,10-phenanthroline hydrate is reported to be soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The solubility in ethanol is approximately 1 mg/mL, while in DMSO and DMF, it is around 30 mg/mL.[1] It is sparingly soluble in aqueous buffers.[1] Another substituted derivative, 4,7-dimethyl-1,10-phenanthroline, is described as soluble in benzene and alcohol, and slightly soluble in water.[2][3]

A calculated water solubility for this compound is available, with a log10WS (log10 of water solubility in mol/L) of -4.61.[4] This indicates a low intrinsic solubility in water.

It is important to note that these values are for related compounds and should be considered as general indicators. The actual solubility of this compound in a specific organic solvent must be determined experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the saturation shake-flask (SSF) method. This method is valued for its simplicity and ability to achieve true thermodynamic equilibrium. The general steps are as follows:

-

Preparation of a Supersaturated Solution: An excess amount of the solid compound (this compound) is added to the organic solvent of interest in a sealed container, typically a glass flask.

-

Equilibration: The resulting suspension is agitated at a constant and controlled temperature for an extended period (e.g., 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The use of a mechanical shaker or orbital incubator is common.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a suitable membrane filter that does not adsorb the solute.

-

Sample Analysis: A precise volume of the clear, saturated solution is carefully removed and diluted as necessary. The concentration of the dissolved this compound in the sample is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Determination Steps

The following diagram outlines the logical progression and dependencies of the key stages in the solubility determination process.

Caption: Logical flow of the solubility determination process.

Conclusion

References

The Coordination Chemistry of 4,7-Phenanthroline with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile chelating ligand 4,7-phenanthroline (4,7-phen) has garnered significant attention in coordination chemistry due to its rigid, planar structure and strong coordinating ability with a wide array of transition metals. The resulting complexes exhibit a diverse range of applications, from luminescent materials to promising therapeutic agents. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with transition metals, with a particular focus on their synthesis, structural characteristics, and burgeoning role in drug development.

Synthesis and Coordination Motifs

The synthesis of this compound-transition metal complexes is typically achieved through the reaction of a transition metal salt with this compound in a suitable solvent. The stoichiometry of the reactants and the choice of solvent can influence the final coordination geometry and nuclearity of the complex.

This compound can adopt several coordination modes, including:

-

Bidentate Chelating: The most common mode, where both nitrogen atoms coordinate to a single metal center, forming a stable five-membered ring.

-

Monodentate: One nitrogen atom coordinates to the metal center, leaving the other uncoordinated. This is less common but has been observed in certain copper(II) complexes.[1]

-

Bridging Bidentate: The this compound ligand bridges two metal centers, leading to the formation of one-dimensional coordination polymers. This has been observed in complexes with Co(II), Cd(II), Zn(II), and Ni(II).[1]

The coordination sphere of the metal is completed by other ligands, such as halides, nitrates, water molecules, or other organic ligands, leading to a variety of geometries, most commonly octahedral or square planar.[1][2]

Structural Characterization

The precise three-dimensional arrangement of atoms in these complexes is elucidated using single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and the overall molecular geometry.

Table 1: Selected Crystallographic Data for this compound Transition Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |

| [Ag(CF3SO3)(4,7-phen)(CH3CN)] | Ag(I) | Distorted Tetrahedral | Ag-N(phen): 2.316(3), 2.360(3); Ag-O: 2.415(3); Ag-N(CH3CN): 2.296(4) | N(phen)-Ag-N(phen): 71.3(1) | |

| [Ag2(PO2F2)(4,7-phen)] | Ag(I) | Distorted Tetrahedral | Ag-N(phen): 2.279(2), 2.378(2); Ag-O: 2.301(2), 2.464(2) | N(phen)-Ag-N(phen): 72.5(1) | |

| trans-[PtCl2(SMe2)(4,7-phen)] | Pt(II) | Slightly Distorted Square Planar | Pt-N: 2.035(2); Pt-S: 2.298(1); Pt-Cl: 2.293(1), 2.302(1) | N-Pt-S: 175.53(6); Cl-Pt-Cl: 177.66(3) | [3] |

| --INVALID-LINK-- | Ni(II) | Distorted Octahedral | Ni-N: 2.06-2.10; Ni-O(H2O): 2.08; Ni-O(NO3): 2.12 | - | [4] |

Applications in Drug Development

Transition metal complexes of this compound have emerged as a promising class of therapeutic agents, particularly as anticancer and antimicrobial drugs. The coordination of the metal ion to the phenanthroline scaffold often enhances the biological activity of the parent organic molecule.

Anticancer Activity

Complexes of copper(II), platinum(II), ruthenium(II), silver(I), and vanadium(IV) with this compound and its derivatives have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines.[4][5][6][7][8][9] The mechanism of action is often multifactorial but frequently involves the generation of reactive oxygen species (ROS) and interaction with DNA.

Mechanism of Action: A Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of many this compound-transition metal complexes is believed to be initiated by their cellular uptake, followed by the induction of oxidative stress and subsequent DNA damage, ultimately leading to apoptosis.

Table 2: In Vitro Cytotoxicity (IC50) of Selected this compound Transition Metal Complexes

| Complex | Cell Line | IC50 (µM) | Reference |

| [VO(chrys)(phen)Cl] | A549 (Human Lung Carcinoma) | ~15 (at 24h) | [5] |

| [Cu(L-dipeptide)(batho)] series | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.1 - 1.0 | [6] |

| [Ag(phen)2]ClO4 | HCT-116 (Human Colorectal Carcinoma) | 0.86 ± 0.03 | [4] |

| [(η6-p-cymene)RuCl(κ2-N,N-bpy)]Cl | MCF7 (Breast Adenocarcinoma) | 1.5 ± 0.2 | [7] |

| [Pt(C6F5)2(phen-ketone)] | A549 (Human Lung Carcinoma) | < 3 | [9] |

*batho = 4,7-diphenyl-1,10-phenanthroline

Luminescent Properties

Ruthenium(II) complexes of this compound and its derivatives are particularly noted for their luminescent properties.[7][10] These complexes exhibit strong metal-to-ligand charge transfer (MLCT) absorptions in the visible region and can display significant quantum yields of emission. This has led to their investigation as components in solar energy conversion systems, as photoluminescence probes, and for cellular imaging.[7][11][12]

Experimental Protocols

General Synthesis of a this compound Transition Metal Complex

Workflow for Synthesis and Characterization

Protocol:

-

Dissolution: A solution of the transition metal salt (e.g., CuCl₂, PtCl₂, AgNO₃) is prepared in a suitable solvent (e.g., ethanol, methanol, acetonitrile, water).

-

Ligand Addition: A stoichiometric amount of this compound, dissolved in the same or a miscible solvent, is added to the metal salt solution.

-

Reaction: The reaction mixture is stirred at room temperature or refluxed for a specific period (typically 1-24 hours) to ensure complete complex formation.

-

Isolation: The resulting complex, which may precipitate out of solution, is isolated by filtration. If the complex is soluble, the solvent is removed under reduced pressure, or a counter-ion exchange is performed to induce precipitation.

-

Purification: The crude product is washed with appropriate solvents to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system.

-

Characterization: The identity and purity of the complex are confirmed by various analytical techniques, including:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the phenanthroline ligand to the metal center.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

-

Mass Spectrometry (MS): To determine the molecular weight of the complex.

-

Elemental Analysis (EA): To confirm the empirical formula of the complex.

-

Single-Crystal X-ray Diffraction: For unambiguous structural determination.

-

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound-metal complex for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field. The ability of this ligand to form stable and structurally diverse complexes has led to their exploration in a multitude of applications. In particular, their potential as anticancer and antimicrobial agents is a highly active area of research. Future work will likely focus on the rational design of new this compound-based complexes with improved therapeutic efficacy and selectivity, as well as the development of novel luminescent materials for advanced technological applications. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the advancement of these promising compounds.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H NMR studies of tris(phenanthroline) metal complexes bound to oligonucleotides: structural characterizations via selective paramagnetic relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multifunctional O-phenanthroline silver(I) complexes for antitumor activity against colorectal adenocarcinoma cells and antimicrobial properties by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New Copper(II)-L-Dipeptide-Bathophenanthroline Complexes as Potential Anticancer Agents—Synthesis, Characterization and Cytotoxicity Studies—And Comparative DNA-Binding Study of Related Phen Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luminescent anticancer Ru(II)-arenebipyridine and phenanthroline complexes: Synthesis, characterization, DFT studies, biological interactions and cellular imaging application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents [mdpi.com]

- 10. 1H NMR studies of tris(phenanthroline) metal complexes bound to oligonucleotides: characterization of binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. [PDF] Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action | Semantic Scholar [semanticscholar.org]

Theoretical Exploration of 4,7-Phenanthroline Metal Complexes: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and experimental landscape of 4,7-phenanthroline metal complexes, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. The unique electronic and structural characteristics of the this compound ligand, when coordinated with various metal centers, give rise to a diverse range of chemical properties and biological activities, making these complexes promising candidates for anticancer and other therapeutic applications. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways implicated in their mechanism of action.

Theoretical Insights into Electronic Properties

Density Functional Theory (DFT) and other computational methods have been instrumental in elucidating the electronic structure and predicting the reactivity of this compound metal complexes.[1] A critical aspect of these theoretical studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies a more reactive species.

Substituents on the this compound backbone can significantly modulate these frontier orbital energies.[1] For instance, electron-donating groups tend to increase the HOMO energy level, making the ligand a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities.[1] This fine-tuning of electronic properties through ligand design is a powerful strategy in the rational design of metal complexes with desired functionalities.

Below is a summary of calculated HOMO and LUMO energies for various 4,7-disubstituted-1,10-phenanthroline ligands, providing a baseline for understanding their electronic behavior upon metal coordination.

| Substituent (X) at 4,7-positions | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| -NH₂ | -5.35 | -0.66 | 4.69 |

| -OH | -5.93 | -1.14 | 4.79 |

| -CH₃ | -5.89 | -1.22 | 4.67 |

| -H (phen) | -6.37 | -1.58 | 4.79 |

| -Ph | -6.23 | -2.15 | 4.08 |

| -Cl | -6.78 | -2.19 | 4.59 |

| -COOH | -7.12 | -3.01 | 4.11 |

| =O | -7.21 | -3.13 | 4.08 |

Biological Activity and Cytotoxicity

The therapeutic potential of this compound metal complexes is most prominently explored in the context of anticancer research. Their cytotoxicity is believed to stem from their ability to interact with DNA, generate reactive oxygen species (ROS), and interfere with cellular signaling pathways.[2][3] The choice of the metal center and the substituents on the phenanthroline ligand plays a crucial role in determining the efficacy and selectivity of these complexes.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of phenanthroline-based metal complexes against various cancer cell lines, showcasing their potent anticancer activity. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

| Complex | Cell Line | IC50 (µM) | Reference |

| --INVALID-LINK-- | A-549 (Lung) | 3.6 | [4] |

| [Cu(phendione)(L-tyr-OMe)]ClO₄ | S. aureus | >100 (ligand), 6.8 (complex) | [5] |

| Mn-1 (5-ethynyl-1,10-phenanthroline complex) | MCF-7 (Breast) | <10 | [6] |

| [Cu(sal)(phen)] | HCT116 (Colorectal) | ~5 | |

| [Cu(phendione)(L-tyr-OEt)]ClO₄ | E. coli | >100 (ligand), 25.3 (complex) | [5] |

Experimental Protocols

General Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. The following is a general procedure that can be adapted for the synthesis of various complexes.

Materials:

-

4,7-disubstituted-1,10-phenanthroline ligand

-

Metal salt (e.g., Cu(NO₃)₂, MnCl₂, etc.)

-

Solvent (e.g., methanol, ethanol, acetonitrile)

Procedure:

-

Dissolve the this compound ligand in the chosen solvent. Heating may be required to achieve complete dissolution.

-

In a separate flask, dissolve the metal salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The reaction mixture is typically refluxed for several hours to ensure complete complexation. Reaction progress can be monitored by thin-layer chromatography.

-

After cooling to room temperature, the resulting precipitate is collected by filtration, washed with the solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

The final product can be further purified by recrystallization from a suitable solvent or solvent mixture.[5][7]

An effective non-chromatographic method for the purification of phenanthroline ligands involves the formation of a zinc complex. The insoluble (phenanthroline)ZnCl₂ complex is precipitated, separating it from more soluble impurities. The pure ligand is then recovered by decomplexation using an aqueous ammonia solution.[8]

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cultured cells.[9][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or isopropanol

-

96-well microplates

-

Test compound (this compound metal complex)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound metal complexes is often attributed to their interference with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

DNA Intercalation and Damage

A primary mechanism of action for many planar aromatic molecules, including phenanthroline complexes, is their ability to intercalate between the base pairs of DNA.[12] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[12] Theoretical studies, including molecular dynamics simulations, have provided insights into the thermodynamics and energetics of these intercalation processes.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. CN105944762A - Phenanthroline copper complex catalyst, preparation method and application thereof - Google Patents [patents.google.com]

- 8. air.unimi.it [air.unimi.it]

- 9. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]

- 12. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of 4,7-Phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic properties of 4,7-phenanthroline, a heterocyclic organic compound of significant interest in coordination chemistry, catalysis, and drug development. The document details its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics, presenting quantitative data in structured tables and outlining typical experimental protocols.

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity.

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Methanol | 232 | 48,980 | π → π |

| 276 | 28,180 | π → π | |

| 315 | 2,820 | n → π | |

| 328 | 3,020 | n → π |

Note: Data is compiled from typical values for phenanthroline derivatives in polar solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra exhibit a distinct number of signals corresponding to the chemically equivalent nuclei.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-10 | ~9.1 | dd | J = 4.5, 1.8 |

| H-2, H-9 | ~7.6 | dd | J = 8.2, 4.5 |

| H-3, H-8 | ~8.2 | dd | J = 8.2, 1.8 |

| H-5, H-6 | ~7.8 | s | - |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data is predicted based on the analysis of similar phenanthroline compounds.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1, C-10 | ~151 |

| C-2, C-9 | ~124 |

| C-3, C-8 | ~136 |

| C-4, C-7 | ~146 |

| C-4a, C-6a | ~129 |

| C-5, C-6 | ~127 |

| C-10a, C-10b | ~121 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data is predicted based on typical values for the phenanthroline core.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its aromatic rings and C-H bonds. These bands are useful for identifying the compound and confirming the presence of the phenanthroline scaffold.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3050-3000 | Medium | C-H stretching (aromatic) |

| 1620-1580 | Strong | C=C stretching (aromatic ring) |

| 1590-1550 | Strong | C=N stretching |

| 1500-1400 | Medium-Strong | C=C stretching (aromatic ring) |

| 850-750 | Strong | C-H out-of-plane bending |

Note: Peak positions are approximate and can be influenced by the sampling method (e.g., KBr pellet, thin film). The data is based on the gas-phase IR spectrum from the NIST WebBook and typical values for phenanthroline derivatives.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the solid and dissolving it in a spectroscopic grade solvent (e.g., methanol, ethanol) in a volumetric flask. Serial dilutions are then made to obtain solutions of appropriate concentrations for measurement.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is first blanked with the solvent used for sample preparation.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm. The absorbance values at the maxima (λmax) are used to calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment is recorded first.

-

Data Acquisition: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in NMR structural elucidation.

References

Synthesis of 4,7-Phenanthroline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4,7-phenanthroline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and metal-chelating properties make it an attractive core for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the core synthetic strategies for accessing this compound and its derivatives, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Synthetic Strategies

The construction of the this compound ring system can be achieved through several classical and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Ring-Forming Reactions

Traditional methods for synthesizing the phenanthroline core, such as the Skraup, Doebner-von Miller, and Friedländer reactions, remain valuable for their simplicity and the accessibility of the starting materials.[1]

1. Skraup and Doebner-von Miller Reactions:

These reactions involve the cyclization of an aromatic amine with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.[2][3] For the synthesis of this compound, p-phenylenediamine is the key starting material. The reaction proceeds through a double cyclization to form the symmetric phenanthroline core. A notable variation involves a double Skraup synthesis using 2-methoxy-p-phenylenediamine to produce 5-methoxy-4,7-phenanthroline.[4]

2. Friedländer Synthesis:

The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] This method is particularly useful for preparing substituted phenanthrolines by varying the carbonyl component.

Modern Synthetic Approaches: Post-Modification of the Phenanthroline Core

Modern synthetic efforts often focus on the functionalization of a pre-formed this compound scaffold. A key intermediate for these strategies is 4,7-dichloro-1,10-phenanthroline, which can be synthesized in high yield.[7] The chloro substituents are amenable to various cross-coupling and nucleophilic substitution reactions.

1. Palladium-Catalyzed Cross-Coupling Reactions:

The Sonogashira coupling of 4,7-dichlorophenanthroline with terminal alkynes is a powerful method for introducing carbon-carbon bonds at the 4 and 7 positions.[8][9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

2. Nucleophilic Aromatic Substitution:

The chlorine atoms of 4,7-dichlorophenanthroline can be displaced by various nucleophiles, such as amines, to introduce a wide range of functional groups.[11] This approach is particularly useful for the synthesis of 4,7-diamino-1,10-phenanthroline derivatives, which have shown interesting biological activities.[12]

Quantitative Data Summary

The following tables summarize the yields and biological activities of selected this compound derivatives synthesized via the described methods.

Table 1: Synthesis Yields of this compound Derivatives

| Entry | Product | Starting Material(s) | Reaction Type | Yield (%) | Reference |

| 1 | 5-Methoxy-4,7-phenanthroline | 2-Methoxy-p-phenylenediamine, Glycerol | Double Skraup | Not specified | [4] |

| 2 | 4,7-Dichloro-1,10-phenanthroline derivatives | Meldrum's acid, Orthoesters, o-Phenylenediamines | Multi-step condensation/cyclization | High | [7][11] |

| 3 | 4,7-Di(10H-phenothiazin-10-yl)-1,10-phenanthroline derivatives | 4,7-Dichloro-1,10-phenanthrolines, 10H-Phenothiazine | Nucleophilic Aromatic Substitution | 84-96 | [11] |

| 4 | 2,9-Bis[(substituted-aminomethyl)phenyl]-4,7-diphenyl-1,10-phenanthrolines | 2,9-Bis(formyl)-4,7-diphenyl-1,10-phenanthroline, Amines | Reductive Amination | Not specified | [13] |

| 5 | Fused Pyrrolophenanthroline Derivatives | This compound | Multi-step | Not specified | [14] |

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Fused Pyrrolophenanthroline (Compound 11c) | Various (NCI-60 panel) | 0.296 - 3.78 | [14] |

| 1H-imidazole[4,5-f][11][15]phenanthroline derivative (IPM714) | HCT116 (Colorectal) | 1.74 | [16] |

| 1H-imidazole[4,5-f][11][15]phenanthroline derivative (IPM714) | SW480 (Colorectal) | 2 | [16] |

| Pyrazolo-fused phenanthroline (Compound 5c) | Acetylcholinesterase (AChE) Inhibition | 53.29 | [17] |

| Pyrazolo-fused phenanthroline (Compound 5l) | Butyrylcholinesterase (BChE) Inhibition | 119.3 | [17] |

Experimental Protocols

Protocol 1: Double Skraup Synthesis of 5-Methoxy-4,7-phenanthroline[4]

-

Reactants: 2-methoxy-p-phenylenediamine, glycerol, concentrated sulfuric acid, and fuming nitric acid.

-

Procedure:

-

A mixture of 2-methoxy-p-phenylenediamine and glycerol is heated in the presence of concentrated sulfuric acid.

-

The reaction mixture is then treated with fuming nitric acid to yield 4,7-phenanthrolin-5,6-quinone.

-

The resulting enol ether, 5-methoxy-4,7-phenanthroline, is produced. Detailed reaction conditions such as temperature, time, and stoichiometry are not specified in the available literature but would require optimization.

-

Protocol 2: General Procedure for Sonogashira Coupling of Aryl Halides[8]

-

Reactants: Aryl halide (e.g., 4,7-dichloro-1,10-phenanthroline) (1.0 eq), terminal alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and diisopropylamine (7.0 eq).

-

Solvent: THF.

-

Procedure:

-

To a solution of the aryl halide in THF at room temperature, Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the alkyne are added sequentially.

-

The reaction is stirred for 3 hours.

-

The reaction mixture is then diluted with Et₂O and filtered through a pad of Celite®, washing with Et₂O.

-

The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel.

-

Protocol 3: Synthesis of 2,9-Bis(formyl)-4,7-diphenyl-1,10-phenanthroline[13]

-

Reactants: Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) and SeO₂.

-

Solvent: Dioxane.

-

Procedure:

-

A mixture of bathocuproine (1.0 g, 2.8 mmol) and SeO₂ (0.75 g, 6.76 mmol) in 17 mL of dioxane is heated at 80 °C for 2 hours.

-

The reaction mixture is then filtered and washed with hot dioxane.

-

The filtrate is evaporated to dryness.

-

The residue is triturated in ethanol, filtered, and purified by column chromatography on silica gel using dichloromethane/methanol (90/10: v/v) as the eluent to yield the desired product as beige crystals (83% yield).

-

Signaling Pathways and Biological Relevance

This compound derivatives have emerged as promising candidates in drug development, particularly in oncology. Their mechanisms of action often involve interactions with fundamental cellular processes.

G-Quadruplex Stabilization

Certain 4,7-diamino-1,10-phenanthroline derivatives have been shown to act as G-quadruplex (G4) stabilizing ligands.[12][18] G-quadruplexes are non-canonical DNA secondary structures found in guanine-rich regions of the genome, such as telomeres and oncogene promoters. Stabilization of these structures can inhibit telomerase activity and downregulate oncogene expression, leading to cell cycle arrest and apoptosis in cancer cells. The interaction is thought to involve the planar phenanthroline core stacking on the G-tetrads, with side chains providing additional stabilizing interactions.[19]

Caption: G-Quadruplex stabilization by this compound derivatives.

DNA Damage and Cell Cycle Arrest

Some phenanthroline derivatives have been identified as DNA-damaging agents that can induce cell cycle arrest and apoptosis. For instance, a novel phenanthroimidazole derivative was shown to activate the ATM/CHK1 signaling pathway.[20] ATM and CHK1 are key kinases in the DNA damage response pathway. Their activation leads to cell cycle arrest at the G1/S checkpoint, providing time for DNA repair. However, if the damage is too severe, this pathway can trigger apoptosis.

Caption: DNA damage response induced by a phenanthroline derivative.

Conclusion

The synthesis of this compound derivatives offers a rich field for chemical exploration with significant potential for the development of new therapeutic agents. The classical synthetic routes provide a solid foundation for accessing the core scaffold, while modern cross-coupling and substitution reactions allow for extensive derivatization. The ability of these compounds to interact with key biological targets such as G-quadruplexes and DNA damage response pathways underscores their importance in medicinal chemistry research. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and evaluation of 4,7-diamino-1,10-phenanthroline G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenanthroline-bis-oxazole ligands for binding and stabilization of G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A novelly synthesized phenanthroline derivative is a promising DNA-damaging anticancer agent inhibiting G1/S checkpoint transition and inducing cell apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of 4,7-Phenanthroline Metal Complexes: A Technical Guide for Researchers

An in-depth exploration of the synthesis, crystallographic analysis, and biological significance of 4,7-phenanthroline metal complexes, providing researchers, scientists, and drug development professionals with a comprehensive resource on their structural characteristics and potential therapeutic applications.

The coordination chemistry of this compound with various metal ions has garnered significant attention due to the diverse structural motifs and interesting physicochemical properties of the resulting complexes. These compounds have shown promise in fields ranging from materials science to medicinal chemistry, with a particular emphasis on their potential as anticancer and antibacterial agents. Understanding the precise three-dimensional arrangement of atoms within these complexes is paramount for establishing structure-activity relationships and for the rational design of new therapeutic agents. This technical guide provides a consolidated overview of the crystal structures of this compound metal complexes, detailed experimental protocols for their synthesis and characterization, and an examination of their interactions with biological signaling pathways.

I. Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the solid-state structure of this compound metal complexes. This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. A summary of crystallographic data for representative cobalt and zinc complexes with substituted this compound ligands is presented below.

Data Presentation: Crystallographic Data of Representative this compound Metal Complexes

Table 1: Crystal data and structure refinement for a tris(4,7-diphenyl-1,10-phenanthroline)cobalt(III) complex. [1][2]

| Parameter | Value |

| Empirical formula | C₇₂H₄₈CoN₆³⁺ · 3(PF₆⁻) · H₂O |

| Formula weight | 1542.12 |

| Temperature (K) | 150(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 14.4048(8) |

| b (Å) | 19.8150(10) |

| c (Å) | 15.5151(8) |

| β (°) | 106.018(2) |

| Volume (ų) | 4256.6(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.203 |

| Absorption coefficient (mm⁻¹) | 0.297 |

| F(000) | 3152 |

| Crystal size (mm³) | 0.28 × 0.25 × 0.20 |

| Theta range for data collection (°) | 2.09 to 25.00 |

| Index ranges | -17<=h<=17, -23<=k<=23, -18<=l<=18 |

| Reflections collected | 41538 |

| Independent reflections | 7491 [R(int) = 0.0645] |

| Completeness to theta = 25.000° | 99.9 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7457 and 0.6861 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 7491 / 0 / 974 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0451, wR2 = 0.0921 |

| R indices (all data) | R1 = 0.0792, wR2 = 0.1031 |

| Largest diff. peak and hole (e.Å⁻³) | 0.584 and -0.428 |

Table 2: Crystal data and structure refinement for a dichlorido(4,7-dimethoxy-1,10-phenanthroline)zinc(II) complex. [3][4][5]

| Parameter | Value |

| Empirical formula | [ZnCl₂(C₁₄H₁₂N₂O₂)] |

| Formula weight | 376.53 |

| Temperature (K) | 100 |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 14.7877 (6) |

| b (Å) | 9.9287 (4) |

| c (Å) | 9.5230 (3) |

| β (°) | 95.233 (4) |

| Volume (ų) | 1392.36 (9) |

| Z | 4 |

| Wavelength (Å) | 0.71073 |

| Absorption coefficient (mm⁻¹) | 2.12 |

| F(000) | 760 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 3.0 to 28.2 |

| Reflections collected | 8089 |

| Independent reflections | 1716 |

| Rint | 0.035 |

| Goodness-of-fit on F² | 1.13 |

| Final R indices [I>2sigma(I)] | R1 = 0.026, wR2 = 0.063 |

| R indices (all data) | R1 = 0.027, wR2 = 0.064 |

II. Experimental Protocols

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of a metal salt with the this compound ligand in an appropriate solvent. The stoichiometry of the reactants, the choice of solvent, and the reaction conditions (e.g., temperature, reaction time) can influence the final product.

General Procedure for the Synthesis of a Dichloro(4,7-disubstituted-phenanthroline)metal(II) Complex:

-

Dissolve the desired 4,7-disubstituted-phenanthroline ligand (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

In a separate flask, dissolve the metal(II) chloride salt (e.g., CoCl₂, ZnCl₂) (1 mmol) in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

The reaction mixture is then stirred at room temperature or refluxed for a specified period (typically a few hours).

-

After cooling to room temperature, the resulting precipitate is collected by filtration, washed with the solvent and a low-boiling point solvent like diethyl ether, and dried under vacuum.

For example, the synthesis of dichlorido(4,7-dimethoxy-1,10-phenanthroline)zinc(II) involves adding the ligand to a suspension of zinc(II) chloride in acetonitrile and heating the mixture at 333 K for 2 hours.[3][4][5]

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound metal complexes.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow evaporation of the solvent from a saturated solution, slow cooling of a saturated solution, or vapor diffusion are common techniques for growing single crystals of this compound metal complexes.

General Procedure for Single-Crystal Growth by Vapor Diffusion:

-

Dissolve the synthesized complex in a small amount of a suitable solvent (e.g., acetonitrile, methanol) to create a saturated or near-saturated solution.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the complex is insoluble (e.g., diethyl ether, pentane).

-

The anti-solvent vapor will slowly diffuse into the solution of the complex, reducing its solubility and promoting the slow growth of single crystals over several days to weeks.

Experimental Workflow for Crystallography

Caption: Workflow for single-crystal X-ray diffraction analysis.

III. Biological Activity and Signaling Pathways

Certain this compound metal complexes, particularly those containing copper, have demonstrated significant anticancer activity. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.

Mitochondrial Apoptosis Pathway

One of the key mechanisms by which these complexes induce apoptosis is through the mitochondrial or intrinsic pathway. This pathway is initiated by cellular stress, leading to the release of pro-apoptotic proteins from the mitochondria, which in turn activate a cascade of caspases, the executioner enzymes of apoptosis.

Mitochondrial Apoptosis Pathway

Caption: Mitochondrial apoptosis pathway induced by this compound metal complexes.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. Some metal complexes have been shown to interfere with this pathway, leading to the inhibition of tumor growth.

JAK/STAT Signaling Pathway Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway.

IV. Conclusion

The study of this compound metal complexes reveals a rich and diverse field of coordination chemistry with significant implications for drug development. The ability to systematically synthesize and characterize these compounds, particularly through single-crystal X-ray diffraction, provides a solid foundation for understanding their structure-property relationships. The elucidation of their mechanisms of action, including the modulation of critical signaling pathways such as the mitochondrial apoptosis and JAK/STAT pathways, opens up new avenues for the design of targeted and effective therapeutic agents. This guide serves as a foundational resource for researchers dedicated to advancing the science and application of these promising metal-based compounds.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structure of tris(4,7-diphenyl-1,10-phenanthroline-κ2 N,N′)cobalt(III) tris(hexafluorophosphate) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ2 N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iucrdata.iucr.org [iucrdata.iucr.org]

- 5. iucrdata.iucr.org [iucrdata.iucr.org]

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Determination of Iron Using 4,7-Phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrophotometric determination of iron is a widely utilized analytical method critical in various fields, including pharmaceutical analysis, environmental monitoring, and quality control. This method relies on the reaction of ferrous iron (Fe²⁺) with a chelating agent to form a colored complex, the absorbance of which is proportional to the iron concentration. 4,7-Phenanthroline, a heterocyclic organic compound, serves as an excellent bidentate ligand, forming a stable and intensely colored complex with ferrous ions. This application note provides a detailed protocol for the quantification of iron using this compound.

The underlying principle of this method involves the reduction of any ferric iron (Fe³⁺) present in the sample to the ferrous state (Fe²⁺) by a suitable reducing agent, typically hydroxylamine hydrochloride. Subsequently, the ferrous iron reacts with three molecules of this compound to form a tris(this compound)iron(II) complex, which exhibits a strong absorbance in the visible region of the electromagnetic spectrum. The intensity of the color, measured by a spectrophotometer, allows for the precise determination of the iron concentration by referencing a calibration curve prepared from standards of known iron concentrations. This method is lauded for its sensitivity, selectivity, and the stability of the colored complex.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the spectrophotometric determination of iron using phenanthroline derivatives. While the data for 1,10-phenanthroline is well-established and provided here as a reference, the specific values for the this compound complex should be determined experimentally.

Table 1: Key Spectrophotometric Parameters

| Parameter | Value (with 1,10-phenanthroline) | Remarks |

| Wavelength of Maximum Absorbance (λmax) | 508 - 522 nm[1][2] | The optimal wavelength for the this compound-iron complex should be experimentally determined. |

| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹[2][3] | This high value indicates the high sensitivity of the method. |

| Optimal pH Range | 2 - 9[2][3] | The color of the complex is stable within this broad pH range. |

| Stoichiometry (Fe²⁺:Phenanthroline) | 1:3[4] | Three molecules of phenanthroline chelate one ferrous ion. |

| Color of the Complex | Orange-Red[1][5] | The intensity of the color is directly proportional to the iron concentration. |

Table 2: Typical Calibration Data (using 1,10-phenanthroline)

| Iron Concentration (mg/L) | Absorbance at λmax |

| 0.0 (Blank) | 0.000 |

| 0.5 | 0.098 |

| 1.0 | 0.195 |

| 2.0 | 0.390 |

| 4.0 | 0.780 |

| 5.0 | 0.975 |

Note: This is example data. A calibration curve must be generated for each analysis.

Experimental Protocols

1. Preparation of Reagents

-

Standard Iron Stock Solution (100 mg/L):

-

Accurately weigh 0.7022 g of analytical grade ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O).[1]

-

Dissolve the salt in a 1000 mL volumetric flask with approximately 500 mL of deionized water containing 2.5 mL of concentrated sulfuric acid.[3][6]

-

Dilute to the mark with deionized water and mix thoroughly. This solution is stable for several months.

-

-